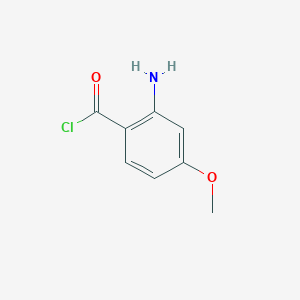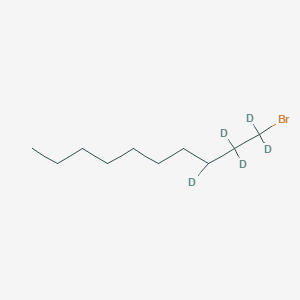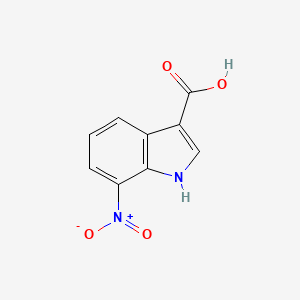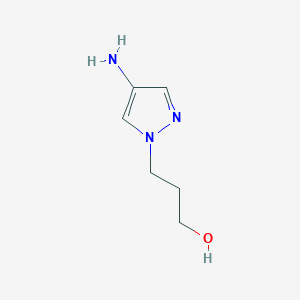
(2S,2'R,cis)-7-Hydroxy-saxagliptin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,2’R,cis)-7-Hydroxy-saxagliptin is a derivative of saxagliptin, a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. This compound is characterized by the presence of a hydroxyl group at the seventh position, which may influence its pharmacological properties and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’R,cis)-7-Hydroxy-saxagliptin typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the construction of the bicyclic ring system through a series of cyclization reactions.
Introduction of the hydroxyl group: The hydroxyl group at the seventh position is introduced via selective hydroxylation reactions, often using oxidizing agents under controlled conditions.
Purification and isolation: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (2S,2’R,cis)-7-Hydroxy-saxagliptin is scaled up using optimized reaction conditions to maximize yield and minimize costs. This involves:
Batch or continuous flow reactors: These are used to carry out the reactions under controlled temperature and pressure conditions.
Automated purification systems: These systems are employed to streamline the purification process, ensuring consistency and quality of the final product.
化学反応の分析
Types of Reactions
(2S,2’R,cis)-7-Hydroxy-saxagliptin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, potentially altering its pharmacological activity.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of new analogs.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides, used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various analogs of (2S,2’R,cis)-7-Hydroxy-saxagliptin, each with potentially different pharmacological properties.
科学的研究の応用
(2S,2’R,cis)-7-Hydroxy-saxagliptin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacological properties of dipeptidyl peptidase-4 inhibitors.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its therapeutic potential in the treatment of type 2 diabetes mellitus and other metabolic disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of (2S,2’R,cis)-7-Hydroxy-saxagliptin involves the inhibition of dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. By inhibiting this enzyme, the compound increases the levels of active incretin hormones, which in turn enhances insulin secretion and reduces glucagon release, leading to improved glycemic control.
類似化合物との比較
Similar Compounds
Saxagliptin: The parent compound, lacking the hydroxyl group at the seventh position.
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with a different chemical structure.
Linagliptin: A dipeptidyl peptidase-4 inhibitor with a unique xanthine-based structure.
Uniqueness
(2S,2’R,cis)-7-Hydroxy-saxagliptin is unique due to the presence of the hydroxyl group at the seventh position, which may influence its binding affinity and selectivity for dipeptidyl peptidase-4, potentially leading to different pharmacokinetic and pharmacodynamic profiles compared to other inhibitors.
特性
CAS番号 |
1795791-40-0 |
|---|---|
分子式 |
C₁₈H₂₅N₃O₃ |
分子量 |
331.41 |
同義語 |
(1S,3S,5S)-2-((R)-2-Amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


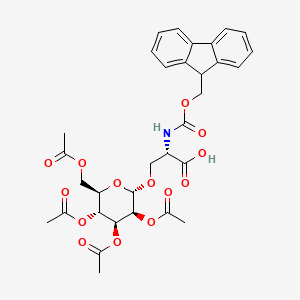
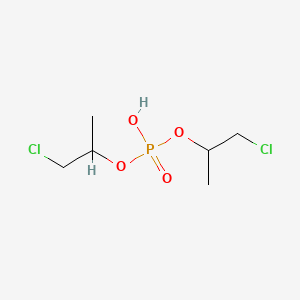
![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)
![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)
